molecular formula C10H12O2 B080423 2,5-Dimethylphenylacetic acid CAS No. 13612-34-5

2,5-Dimethylphenylacetic acid

Cat. No. B080423
CAS RN: 13612-34-5
M. Wt: 164.2 g/mol
InChI Key: RUSCTNYOPQOXDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 2,5-dimethylphenylacetic acid has been explored in several studies. For instance, Yang and Denny (2009) developed a new short synthesis of 5,6-dimethylxanthenone-4-acetic acid (ASA404), which involved dibromination of 3,4-dimethylbenzoic acid followed by regioselective coupling with 2-hydroxyphenylacetic acid and subsequent cyclodehydration (Yang & Denny, 2009).

Molecular Structure Analysis

Research on molecular structures similar to 2,5-dimethylphenylacetic acid includes studies on its diastereoisomers. Kazmierski et al. (1994) synthesized the diastereoisomers of α,β-dimethylphenylalanine, providing insight into the molecular mechanics and the stability of various side-chain conformers (Kazmierski, Urbańczyk-Lipkowska, & Hruby, 1994).

Chemical Reactions and Properties

The chemical reactions and properties of compounds related to 2,5-dimethylphenylacetic acid have been studied extensively. Atay et al. (2018) synthesized 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid and characterized its structure using various spectroscopic measurements and computational chemistry methods (Atay et al., 2018).

Physical Properties Analysis

Investigations into the physical properties of structurally related compounds can provide insights into 2,5-dimethylphenylacetic acid. Pomerantz, Amarasekara, and Dias (2002) described the syntheses and solid-state structures of dimethyl 2,2'-bithiophenedicarboxylates, which reveals information about the coplanarity and dihedral angles in such structures (Pomerantz, Amarasekara, & Dias, 2002).

Scientific Research Applications

Comparative Metabolism Studies

Metabolic Pathways and Degradation : Research on the degradation of various phenoxyacetic acids, including studies related to 2,4-dichlorophenoxyacetic acid, reveals insights into metabolic pathways. Although directly not on 2,5-Dimethylphenylacetic acid, these studies provide a context for understanding how similar compounds are metabolized in different organisms and environments, which could be relevant for assessing the environmental impact and degradation pathways of 2,5-Dimethylphenylacetic acid derivatives (Hamburg et al., 2001).

Photoreleasable Protecting Groups

Synthesis and Applications : The synthesis and application of photoreleasable protecting groups are crucial in the field of photochemistry and photopharmacology. The study by Klan et al. introduces 2,5-dimethylphenacyl as a new photoreleasable protecting group for carboxylic acids, highlighting its potential in the controlled release of active compounds upon light exposure. This research opens avenues for the development of light-responsive systems in drug delivery and material science, where 2,5-Dimethylphenylacetic acid derivatives could play a significant role (Klan et al., 2000).

Enantioseparation of Beta-Amino Acids

Chiral Stationary Phases : The enantioseparation of beta-amino acids using chiral stationary phases demonstrates the importance of 2,5-Dimethylphenylacetic acid and its derivatives in chromatography. This application is crucial for the pharmaceutical industry, where the separation of enantiomers can impact the efficacy and safety of medications. The research by Ilisz et al. on the use of dimethylphenyl-carbamoylated-beta-cyclodextrin for enantioseparation underlines the versatility and potential of 2,5-Dimethylphenylacetic acid derivatives in analytical and preparative chromatography (Ilisz et al., 2009).

Antitumor Activity and Vascular Disruption

Vascular Disrupting Agents : Studies on 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a related compound, have shown significant antitumor activity by disrupting tumor vasculature. Although not directly related to 2,5-Dimethylphenylacetic acid, the research on DMXAA provides a framework for exploring the potential antitumor and vascular disrupting properties of similar compounds. The work by McKeage et al. on DMXAA combined with chemotherapy in treating advanced non-small cell lung cancer exemplifies the therapeutic potential of dimethylxanthenone derivatives (McKeage et al., 2008).

Safety And Hazards

2,5-Dimethylphenylacetic acid can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and avoiding the formation of dust and aerosols .

properties

IUPAC Name

2-(2,5-dimethylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-3-4-8(2)9(5-7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSCTNYOPQOXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60159669
Record name 2,5-Xylylacetic acid
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylphenylacetic acid

CAS RN

13612-34-5
Record name 2,5-Dimethylbenzeneacetic acid
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Record name 2,5-Dimethylphenylacetic acid
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Record name 2,5-Xylylacetic acid
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Record name 2,5-xylylacetic acid
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Record name 2,5-DIMETHYLPHENYLACETIC ACID
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Synthesis routes and methods I

Procedure details

To a 1000 ml autoclave, 70.0 g the said rectified 2,5-dimethylbenzyl chloride, 137.5 g triethylamine, 0.3 g palladium(II)bis(triphenylphosphine) dichloride, 81 g water and 168.0 g tert-pentanol are added. Nitrogen is inflated to replace the air for three times and the temperature is raised to 70° C. At 70° C.˜75° C., carbon monoxide is inflated until the pressure is not decreasing. After the reaction has finished, it is cooled to 40° C., then the pressure is relieved, and nitrogen is inflated to replace the air for three times again, the reaction solution is transferred into a 1000 ml four-neck flask and then 120.0 g 30% liquid caustic soda is added under the protection of nitrogen, which is stirred for 1 h at 60° C., then standing for layering. The upper layer is organic layer and the lower layer is water layer. 57.6 g 36% hydrochloric acid is added dropwise into the water layer until pH=1. The solution is kept warm for 1 h and filtered, dried under vacuum to give 64.4 g 2,5-dimethylphenylacetic acid (87.2% yield). Finally, small amount of heavy metal capture agent and flocculant can be added into the filtrate and filtered again to give the catalyst. The gained catalyst after filtering can be recycled and reused.
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Synthesis routes and methods II

Procedure details

To a 1000 ml autoclave, 105.0 g the said rectified 2,5-dimethylbenzyl chloride, 206.4 g triethylamine, 0.5 g palladium(II)bis(triphenylphosphine) diacetate, 122 g water and 262.5 g isopropyl alcohol are added. Nitrogen is inflated to replace the air for three times and the temperature is raised to 70° C. At 70° C.˜75° C., carbon monoxide is inflated until the pressure is not decreasing. After the reaction has finished, it is cooled to 40° C., then the pressure is relieved, and nitrogen is inflated to replace the air for three times again, the reaction solution is transferred into a 2000 ml four-neck flask and then 180.8 g 30% liquid caustic soda is added under the protection of nitrogen, which is stirred for 1 h at 60° C., then standing for layering. The upper layer is organic layer and the lower layer is water layer. 86.0 g 36% hydrochloric acid is added dropwise into the water layer until pH=1. The solution is kept, warm for 1 h and filtered, dried under vacuum to give 95.7 g 2,5-dimethylphenylacetic acid (85.7% yield). Finally, small amount of heavy metal capture agent and flocculant can be added into the filtrate and filtered again to give the catalyst. The gained catalyst after filtering can be recycled and reused.
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Synthesis routes and methods III

Procedure details

A mixture of 4.1 g [0.05 mol] of sodium acetate and 10.75 g [0.04 mol] of 2-chloromethyl-5,5-dimethyl-2-(2,5-dimethylphenyl)-[1,3]dioxane in 50 ml of ethylene glycol is heated at 180 to 185° C. for 5 hours. It is then allowed to cool to 90 to 95° C., 20 ml of 30% strength sodium hydroxide solution are added, and the mixture is heated at 100 to 105° C. for 1 hour. The reaction mixture is diluted with 80 ml of water at room temperature and extracted twice with 10 ml of methylene chloride each time. The aqueous phase is then adjusted to pH 1 with conc. hydrochloric acid, and the solid is filtered off with suction, washed twice with 20 ml of water each time and dried. 6.20 g of white solid are obtained with a purity of 99.3% (GC). The yield is thus 93.7% of theory.
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4.1 g
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2-chloromethyl-5,5-dimethyl-2-(2,5-dimethylphenyl)-[1,3]dioxane
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